Lobucavir is a nucleoside analog of deoxyguanine with broad-spectrum antiviral activity. Lobucavir is phosphorylated in vivo to its triphosphate form and inhibits viral DNA polymerase and viral DNA replication.
Lobucavir
CAS No.: 126062-18-8
Cat. No.: VC0533435
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126062-18-8 |
|---|---|
| Molecular Formula | C11H15N5O3 |
| Molecular Weight | 265.27 g/mol |
| IUPAC Name | 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one |
| Standard InChI | InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 |
| Standard InChI Key | GWFOVSGRNGAGDL-FSDSQADBSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
| SMILES | C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
| Canonical SMILES | C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a purine base linked to a bicyclic cyclobutane moiety with dual hydroxymethyl substituents (Figure 1). X-ray crystallography reveals chair-like conformation of the cyclobutane ring, with the guanine base adopting anti-orientation relative to the sugar mimic . This configuration enables:
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry | 127759-89-1 | |
| SMILES | NC1=NC2=C(N=CN2[C@@H]3CC@H[C@H]3CO)C(=O)N1 | |
| InChI Key | GWFOVSGRNGAGDL-FSDSQADBSA-N | |
| LogP (Predicted) | -2.1 | |
| Aqueous Solubility | 7.54 mg/mL |
Physicochemical Profile
Lobucavir demonstrates amphiphilic properties due to its polar hydroxymethyl groups and hydrophobic purine base . The compound exhibits:
-
Polar surface area of 125.76 Ų facilitating membrane permeability
-
Stability across pH 2–8, enabling oral formulation development
Mechanism of Action
Metabolic Activation
Unlike many nucleoside analogs requiring viral kinases for initial phosphorylation, lobucavir undergoes triphosphorylation in both infected and uninfected cells . Cellular kinases sequentially add phosphate groups to yield lobucavir triphosphate (LBV-TP), the active metabolite . Infected cells show 2–3 fold higher LBV-TP concentrations due to:
Viral Polymerase Inhibition
LBV-TP competitively inhibits viral DNA polymerases with exceptional potency:
-
Ki = 5 nM against CMV DNA polymerase vs. 20 nM for ganciclovir-TP
-
50% inhibitory concentration (IC₅₀) of 0.05 μM for HBV polymerase
Mechanistically, LBV-TP:
-
Competes with dGTP for incorporation into growing DNA chains
-
Causes chain termination after incorporation due to lacking 3'-OH group
-
Induces polymerase conformational changes reducing processivity
Antiviral Spectrum and Efficacy
Herpesvirus Family Activity
Table 2: In Vitro Antiviral Potency
| Virus | IC₅₀ (μM) | Cell Type | Source |
|---|---|---|---|
| CMV | 0.12 | Human fibroblasts | |
| HSV-1 | 0.08 | Vero cells | |
| VZV | 0.15 | HEL cells | |
| EBV | 0.23 | P3HR-1 cells |
Notably, lobucavir maintained activity against UL97-mutant CMV strains resistant to ganciclovir (EC₅₀ shift <2-fold vs. >100-fold for GCV) .
Hepatitis B Virus Suppression
In HBV-transfected HepG2 cells:
-
Synergistic effect observed with ribavirin (combination index=0.32)
Phase II trials demonstrated 3.5 log₁₀ HBV DNA reduction after 12-week therapy .
Clinical Development History
Phase II CMV Prophylaxis Trial
Trial Design:
-
Primary endpoint: CMV disease through 100 days post-transplant
Results:
Discontinuation Rationale
Despite promising efficacy, development halted due to:
Pharmacokinetic Profile
Table 3: Human Pharmacokinetic Parameters
| Parameter | Value (200 mg BID) | Source |
|---|---|---|
| Cₘₐₓ | 1.8 μg/mL | |
| Tₘₐₓ | 1.5 h | |
| AUC₀–₁₂ | 9.2 μg·h/mL | |
| Renal Excretion | 78% unchanged | |
| Plasma t₁/₂ | 3.1 h |
Key features:
Comparative Antiviral Analysis
Advantages Over Ganciclovir
| Parameter | Lobucavir | Ganciclovir |
|---|---|---|
| Activation Mechanism | Cellular kinases | Viral UL97 kinase |
| Resistance Barrier | High | Moderate |
| Oral Bioavailability | 92% | 6–9% |
| CNS Penetration | 45% of plasma | 24–70% |
Cross-Resistance Profile
Lobucavir retains activity against:
Future Perspectives
While no longer in active development, lobucavir's unique properties warrant consideration for:
-
Salvage therapy for multidrug-resistant herpesviruses
-
Component of combination antiviral regimens
-
Structural template for next-generation cyclobutyl nucleosides
Ongoing research directions include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume